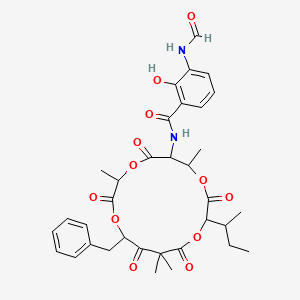

Prunustatin A

Descripción

Propiedades

Fórmula molecular |

C34H40N2O12 |

|---|---|

Peso molecular |

668.7 g/mol |

Nombre IUPAC |

N-(15-benzyl-10-butan-2-yl-3,7,13,13-tetramethyl-2,5,9,12,14-pentaoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide |

InChI |

InChI=1S/C34H40N2O12/c1-7-18(2)27-32(43)45-19(3)25(36-29(40)22-14-11-15-23(26(22)38)35-17-37)31(42)46-20(4)30(41)47-24(16-21-12-9-8-10-13-21)28(39)34(5,6)33(44)48-27/h8-15,17-20,24-25,27,38H,7,16H2,1-6H3,(H,35,37)(H,36,40) |

Clave InChI |

OJJRBQCVHDXSPQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(=O)C(C(=O)O1)(C)C)CC2=CC=CC=C2)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |

Sinónimos |

prunustatin A |

Origen del producto |

United States |

Isolation and Physicochemical Characterization Methodologies

Microbial Source Identification and Cultivation

Prunustatin A is a natural product isolated from the actinomycete Streptomyces violaceoniger 4521-SVS3 nih.govnih.gov. This strain of bacteria serves as the biological factory for the production of the compound. The initial step in obtaining this compound involves the cultivation of this specific microbial source in a suitable growth medium that supports its proliferation and the biosynthesis of the target metabolite.

Fermentation and Biosynthetic Production Optimization

Following the identification of the producing organism, the next critical phase is the fermentation process. This involves cultivating Streptomyces violaceoniger 4521-SVS3 in a liquid broth under controlled conditions to maximize the yield of this compound. While specific details on the optimization of fermentation parameters for this compound production are not extensively documented in the public domain, general strategies for optimizing secondary metabolite production in Streptomyces species are often employed. These strategies can include the manipulation of media components, such as carbon and nitrogen sources, as well as the fine-tuning of physical parameters like pH, temperature, and aeration.

Extraction and Chromatographic Purification Techniques

Once the fermentation is complete, the subsequent challenge lies in the extraction and purification of this compound from the complex fermentation broth. The process typically begins with the extraction of the whole broth or the mycelial cake using an organic solvent. For compounds of similar polarity produced by Streptomyces, ethyl acetate is a commonly used solvent for this initial extraction step nih.gov.

The crude extract, containing a mixture of various metabolites, is then subjected to a series of chromatographic techniques to isolate this compound. Column chromatography using a silica (B1680970) gel stationary phase is a standard method for the initial fractionation of the extract nih.gov. This is often followed by further purification steps, which may include preparative high-performance liquid chromatography (HPLC) to achieve the high degree of purity required for structural analysis and biological testing.

Chemical Synthesis and Synthetic Pathway Development

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves breaking down a complex target molecule into simpler, commercially available or easily synthesized precursors. For Prunustatin A, the primary retrosynthetic disconnections typically occur at the amide bond linking the macrocycle to the 3-formamidosalicylate headgroup and at the four ester linkages within the macrolactone core.

The linear precursor is then deconstructed into smaller, stereochemically defined fragments corresponding to the four subunits of the tetralactone: (4S)-2,2-dimethyl-4-hydroxy-3-oxo-5-phenylpentanoic acid, (S)-lactic acid, L-threonine, and (2S,3S)-2-hydroxy-3-methylpentanoic acid. nii.ac.jp This fragment-based approach allows for the independent synthesis of each component, with stereochemical integrity being established early in the process.

Total Synthesis Approaches to this compound

Several distinct total syntheses of this compound have been reported, each employing a unique strategy for fragment assembly and macrocyclization. These approaches can be broadly categorized as convergent or linear, with each having its own advantages in terms of efficiency and flexibility.

Convergent syntheses involve the independent preparation of major fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient than a linear synthesis where the main carbon chain is built step-by-step.

One notable convergent total synthesis of (+)-Prunustatin A involved the assembly of two key fragments. acs.orgnih.govacs.org This strategy allowed for the efficient construction of the complex seco-acid precursor required for macrocyclization. Another unified total synthesis of both (+)-Prunustatin A and the related compound (+)-SW-163A was based on a [1 + 1 + 1 + 1] fragment condensation strategy, highlighting the modularity of this approach. acs.orgqub.ac.uk

The assembly of the linear precursor to the macrocycle is achieved through a series of esterification and amide bond-forming reactions. The specific coupling reagents and reaction conditions are chosen to be mild enough to avoid racemization of the chiral centers and unwanted side reactions.

In one approach, Shiina MNBA (2-methyl-6-nitrobenzoic anhydride) couplings were effectively used to form each of the four ester bonds in the tetralactone ring. acs.orgnih.gov Other syntheses have utilized different coupling methods to link the carefully prepared fragments in a stepwise manner before the final ring-closing step. acs.orgqub.ac.uk The final fragment, the 3-formamidosalicylate headgroup, is typically attached to the free amine of the macrocycle after cyclization using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nii.ac.jp

The formation of the 15-membered tetralactone ring is arguably the most challenging step in the synthesis of this compound. The success of this intramolecular cyclization depends heavily on the chosen ring-closing site and the methodology employed. High-dilution conditions are typically necessary to favor the intramolecular reaction over intermolecular polymerization.

Several methods have been successfully applied:

Shiina Macrolactonization : This powerful method uses a dehydrating condensation agent, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netwikipedia.org It has been a key step in multiple syntheses of this compound, proving essential for achieving the difficult ring closure. acs.orgnih.govresearchgate.net

Intramolecular Transesterification : An alternative strategy involved an intramolecular transesterification of a β-ketoester alcohol to construct the macrocyclic core. nii.ac.jp This key step was facilitated by the use of anhydrous copper(II) sulfate (B86663) (CuSO₄). nii.ac.jp

A significant challenge in the macrocyclization is a competing side reaction driven by the Thorpe-Ingold effect . wikipedia.orgchem-station.com The gem-dimethyl group at the C11 position can accelerate an undesired intramolecular transesterification, leading to byproducts. acs.orgacs.org Synthetic strategies have been specifically designed to circumvent this issue. For instance, one approach performed the macrocyclization between O(4) and C(5) to avoid the problematic region. acs.org Another strategy cleverly installed the gem-dimethyl group after the macrocycle was already formed, thereby avoiding the Thorpe-Ingold effect during the critical ring-closing step. acs.orgnii.ac.jp The use of Shiina MNBA esterification was also found to be crucial in minimizing this competing reaction. acs.orgnih.gov

Stereoselective Synthetic Methodologies

Establishing the correct stereochemistry at multiple chiral centers is critical for the synthesis of biologically active this compound. Stereoselective reactions are employed to control the three-dimensional arrangement of atoms during the construction of the key fragments.

A prominent example is the use of the Sharpless asymmetric dihydroxylation . mdpi.comnih.gov This reaction was utilized to set the C(2) stereocenter in the (2S,3S)-2-hydroxy-3-methylpentanoic acid fragment of the molecule. acs.orgqub.ac.ukresearchgate.net The Sharpless reaction uses a chiral ligand to direct the addition of two hydroxyl groups across a double bond, reliably producing the desired stereoisomer in high enantiomeric excess. acs.org

Key Chemical Reactions and Reagents Employed

Beyond the macrocyclization and stereoselective reactions, the total syntheses of this compound rely on a variety of other key chemical transformations and reagents. The following table summarizes some of the important reactions employed in various synthetic routes.

| Reaction/Reagent | Purpose in Synthesis | Reference(s) |

| Steglich Esterification | A mild method for forming ester bonds using a carbodiimide (B86325) (like DCC or EDCI) and a DMAP catalyst. It is a standard tool for coupling carboxylic acids and alcohols. | researchgate.netnih.govwikipedia.org |

| Organotrifluoroborate-Mediated Prenylation | Used to install the gem-dimethyl group at the C11 position. This method utilizes a stable potassium prenyltrifluoroborate salt as the prenyl source. | acs.orgacs.orgnih.govacs.org |

| Carbonyldiimidazole (CDI) Coupling | Employed to form the crucial amide bond between the macrocyclic amine and the 3-formamidosalicylate side chain. CDI is an effective activating agent for carboxylic acids. | acs.orgnih.govacs.orgwikipedia.org |

| Shiina Esterification (using MNBA) | Used not only for the key macrocyclization step but also for the formation of the ester linkages in the linear precursor during fragment assembly. | acs.orgnih.gov |

These reactions, combined with the overarching strategic decisions regarding retrosynthesis and fragment assembly, have enabled the successful and stereocontrolled total synthesis of the complex natural product, this compound.

Chemoenzymatic Synthesis Approaches

The integration of enzymatic methods into the synthesis of complex natural products, such as this compound, offers a powerful strategy to enhance efficiency, selectivity, and sustainability. While a complete chemoenzymatic total synthesis of this compound has not been reported, the application of biocatalysis, particularly through the use of lipases, presents significant potential for key transformations within its synthetic pathway. These approaches typically focus on establishing stereocenters through kinetic resolution or facilitating the challenging macrolactonization step.

Chemoenzymatic strategies combine the versatility of traditional organic synthesis with the high selectivity of enzymatic transformations. nih.gov For a molecule like this compound, which features multiple stereocenters and a large macrolactone ring, enzymes can offer solutions to challenges faced in purely chemical routes, such as regioselective and enantioselective reactions under mild conditions. nih.govresearchgate.net

One of the most promising applications of enzymes in a potential synthesis of this compound is in the kinetic resolution of racemic intermediates. taylorandfrancis.com Lipases are well-known for their ability to selectively acylate or hydrolyze one enantiomer of a racemic alcohol or ester, providing access to enantiomerically enriched building blocks. nih.govnih.gov This method could be employed to resolve a key chiral alcohol precursor, thereby setting one of the critical stereocenters of the molecule with high fidelity. wikipedia.org The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a versatile and widely used catalyst for such resolutions due to its broad substrate tolerance and high enantioselectivity. nih.gov

The table below summarizes potential chemoenzymatic steps applicable to the synthesis of this compound, based on established enzymatic reactions for similar transformations.

| Enzymatic Transformation | Enzyme Class | Commonly Used Enzymes | Substrate Type | Potential Application in this compound Synthesis |

| Kinetic Resolution | Hydrolase (Lipase) | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL) | Racemic secondary alcohols, hydroxy esters | Enantioselective acylation of a chiral alcohol intermediate to establish a key stereocenter. |

| Macrolactonization | Hydrolase (Lipase) | Candida antarctica Lipase B (CALB), Candida rugosa Lipase (CRL) | ω-Hydroxy acids (seco-acid) | Intramolecular esterification to form the 15-membered tetralactone ring. |

| Desymmetrization | Hydrolase (Lipase) | Porcine Pancreatic Lipase (PPL), Pseudomonas fluorescens Lipase (PFL) | Prochiral or meso diols/diesters | Selective acylation or hydrolysis of a symmetric intermediate to generate chirality. |

The development of a chemoenzymatic route to this compound would leverage the strengths of both chemical and biological catalysts. While the construction of the carbon skeleton may still rely on established organic reactions, the introduction of chirality and the formation of the macrocycle could be achieved with high precision using enzymes. nih.gov This approach aligns with the principles of green chemistry by potentially reducing the need for harsh reagents and protecting group manipulations. taylorandfrancis.com

Biosynthesis and Metabolic Engineering of Prunustatin a

Identification and Annotation of Biosynthetic Gene Clusters (BGCs)

The blueprint for Prunustatin A synthesis is encoded within a dedicated biosynthetic gene cluster (BGC). These clusters are discrete regions of the genome containing the genes for all the enzymatic machinery required to produce a specific secondary metabolite. The identification of the neoantimycin (B15521) BGC, which directs the synthesis of this compound and its relatives, was a significant step in understanding its formation. acs.org

Genome mining tools and bioinformatic platforms like antiSMASH and PRISM are instrumental in identifying putative BGCs within microbial genomes. frontiersin.org These programs detect the presence of core biosynthetic genes, such as those encoding NRPS and PKS enzymes, and can predict the general structure of the resulting natural product. frontiersin.orgjmicrobiol.or.kr The neoantimycin gene cluster, for instance, was identified in Streptomyces species and is characterized by a hybrid NRPS/PKS organization. acs.org

Annotation of the genes within the cluster reveals a collection of enzymes with specific roles in the biosynthetic pathway. This includes not only the large, modular NRPS and PKS proteins but also tailoring enzymes that modify the core structure, as well as regulatory and resistance genes. Functional annotation is often based on sequence homology to genes with known functions in other BGCs. u-tokyo.ac.jp

Characterization of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Domains

The core of the this compound biosynthetic machinery is a hybrid system of NRPS and PKS modules. These large, multi-domain enzymes work in a coordinated, assembly-line fashion to construct the molecule from simple building blocks. nih.govfrontiersin.orgnih.gov

Non-Ribosomal Peptide Synthetase (NRPS): NRPSs are responsible for incorporating amino acids into the growing peptide chain. A typical NRPS module contains several key domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

Polyketide Synthase (PKS): PKSs are structurally and functionally similar to NRPSs but incorporate acyl-CoA units, such as malonyl-CoA or methylmalonyl-CoA. A minimal PKS module includes:

Acyltransferase (AT) domain: Selects the appropriate acyl-CoA extender unit.

Acyl Carrier Protein (ACP) domain: Tethers the extender unit.

Ketosynthase (KS) domain: Catalyzes the Claisen condensation to extend the polyketide chain.

The specific number and arrangement of NRPS and PKS modules and their constituent domains within the neoantimycin BGC dictate the final structure of this compound. The modular nature of these systems offers a predictive framework for understanding the biosynthesis of complex natural products. nih.govfrontiersin.org

Elucidation of Biosynthetic Intermediates and Enzyme Functions (e.g., 3-formamidosalicylic acid, 3-hydroxybenzoic acid precursors)

The biosynthesis of this compound begins with a specific starter unit, which is then elaborated by the NRPS/PKS assembly line. The conserved starter unit for many neoantimycins, including this compound, is 3-formamidosalicylic acid (3-FAS). acs.orgresearchgate.net The genes responsible for the synthesis of this precursor are typically found within the BGC. researchgate.net

However, research has revealed that the biosynthetic pathway can exhibit some flexibility. For example, the discovery of unantimycins, which are neoantimycin analogs, showed that 3-hydroxybenzoic acid (3-HBA) can serve as an alternative starter unit. core.ac.uk This substitution is linked to the activity of a chorismatase homolog, Nat-hyg5, which converts chorismate, an intermediate of the shikimate pathway, into 3-HBA. core.ac.ukresearchgate.net This finding highlights the intricate connection between primary and secondary metabolism in the production of these natural products.

The subsequent steps in the pathway involve the sequential addition and modification of amino acid and polyketide extender units by the NRPS and PKS modules, respectively. The specific functions of individual enzymes and domains are often elucidated through a combination of genetic manipulation (e.g., gene knockout) and in vitro biochemical assays. acs.org

Directed Biosynthesis and Engineering for Analogues and Derivatives

The modular nature of NRPS and PKS systems makes them prime targets for metabolic engineering. frontiersin.orgnih.gov By manipulating the genes within the BGC, it is possible to create novel analogs of this compound with potentially improved or altered biological activities.

Strategies for directed biosynthesis and engineering include:

Precursor-directed biosynthesis: Feeding the producing organism with synthetic analogs of natural precursors can lead to their incorporation into the final product.

Gene knockout: Deleting genes for specific tailoring enzymes can result in the accumulation of biosynthetic intermediates or the production of simplified analogs.

Domain and module swapping: Replacing domains or entire modules within the NRPS/PKS assembly line with those from other biosynthetic pathways can introduce different building blocks into the final structure. researchgate.net For instance, swapping an A-domain could alter the amino acid incorporated at a specific position.

Promoter engineering: Modifying the regulatory elements that control the expression of the BGC can lead to increased yields of the desired compound. researchgate.net

These metabolic engineering approaches have been successfully applied to other natural product pathways and hold significant promise for the rational design and production of novel this compound derivatives. frontiersin.orgmdpi.comnih.gov Such engineered analogs could be valuable tools for structure-activity relationship studies and for the development of new therapeutic agents. frontiersin.orgacs.org

Molecular Mechanisms of Action of Prunustatin a

Identification of Specific Molecular Targets

Prunustatin A's primary molecular target is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. researchgate.netnih.gov GRP78 is a key molecular chaperone residing in the endoplasmic reticulum (ER) that plays a crucial role in protein folding and quality control. researchgate.netnih.gov In addition to GRP78, this compound has been shown to indirectly affect the localization of the oncogenic protein K-Ras. researchgate.net The 3-FAS moiety present in this compound and related neoantimycins has been identified as a potent pharmacophore for inhibiting the plasma membrane localization of K-Ras. researchgate.net

Modulation of Protein Chaperone Systems (e.g., GRP78 down-regulation)

A hallmark of this compound's activity is its ability to down-regulate the expression of GRP78. researchgate.netnih.gov This was demonstrated in human fibrosarcoma HT1080 cells, where this compound inhibited the induction of GRP78 expression that is typically triggered by glucose starvation (simulated by 2-deoxyglucose). nih.gov The down-regulation of GRP78 is a significant event, as this chaperone is often overexpressed in cancer cells, contributing to chemotherapy resistance and survival under stressful conditions like hypoglycemia. researchgate.netnih.gov The mechanism of GRP78 down-regulation by this compound is still under investigation, but it is known to occur at the protein level, as GRP78 mRNA levels are not significantly affected. nih.govoup.com

Cellular Stress Response Pathways Linkage

The down-regulation of GRP78 by this compound is intrinsically linked to the cellular stress response, particularly the unfolded protein response (UPR). nih.govd-nb.info GRP78 acts as a master regulator of the UPR by binding to and keeping three key ER stress sensors—IRE1α, PERK, and ATF6—in an inactive state. nih.gov When unfolded proteins accumulate in the ER, GRP78 releases these sensors, leading to their activation and the initiation of the UPR. By reducing GRP78 levels, this compound can dysregulate this critical stress response pathway. If the cellular stress is overwhelming and cannot be resolved, it can lead to the activation of apoptotic pathways. qiagen.commdpi.com

Inhibition of Oncogenic Protein Localization (e.g., K-Ras plasma membrane localization)

This compound and its analogs have been shown to be potent inhibitors of the plasma membrane (PM) localization of the K-Ras GTPase. researchgate.net K-Ras is a critical molecular switch that regulates cell growth, proliferation, and differentiation. researchgate.net For its function, K-Ras must be localized to the inner leaflet of the plasma membrane. frontiersin.orgnih.gov By inhibiting this localization, this compound effectively blocks the downstream signaling pathways that are driven by oncogenic K-Ras, thereby inhibiting its cancer-promoting activities. researchgate.netfrontiersin.org The N-formyl amino-salicylamide pharmacophore found in the neoantimycin (B15521) class of compounds, to which this compound belongs, is crucial for this inhibitory activity against oncogenic K-Ras. acs.org

Induction of Programmed Cell Death Pathways (e.g., apoptosis)

The cellular insults caused by this compound, including GRP78 down-regulation and inhibition of K-Ras signaling, culminate in the induction of programmed cell death, or apoptosis. nih.gov In human fibrosarcoma HT1080 cells, treatment with this compound led to global cell death, particularly under nutrient-deprived conditions that induce GRP78. nih.gov The suppression of the pro-survival chaperone GRP78 can sensitize cells to apoptosis. sci-hub.se The induction of apoptosis can occur through either the extrinsic pathway, which is mediated by death receptors, or the intrinsic pathway, which is mitochondria-dependent and involves the release of cytochrome c. nih.govsloankettering.edu

Biological Activities and Preclinical Efficacy Assessment

In Vitro Pharmacological Characterization in Cellular Models

Antiproliferative Activity against Various Cancer Cell Lines

Prunustatin A, a member of the neoantimycin (B15521) family, has demonstrated significant antiproliferative activity across a range of human cancer cell lines. researchgate.net This cytotoxic effect is highlighted by its ability to inhibit the growth of various carcinoma cells, with some studies reporting IC50 values in the picomolar to nanomolar range. researchgate.net For instance, this compound and its analogs have shown potent cytotoxicity against human ovarian and colon cancer cells. researchgate.net The compound's mechanism is linked to its ability to down-regulate the expression of Glucose-Regulated Protein 78 (GRP78), a molecular chaperone that plays a role in chemotherapy resistance. researchgate.netfrontiersin.org

The antiproliferative effects of this compound and related neoantimycins have been observed in several cancer cell lines. While specific IC50 values for this compound across a wide panel of cell lines are not always detailed in single reports, the collective research on neoantimycins indicates a broad spectrum of activity. For example, related compounds have shown effectiveness against drug-resistant colon and gastric cancer cells. frontiersin.org The structural features of these compounds, such as the C1-hydroxyl, C9-isobutyl, and N-formyl groups, are noted to be important for their antiproliferative capabilities. frontiersin.org

Table 1: Antiproliferative Activity of this compound and Related Compounds in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Cancer Type | IC50 | Source |

|---|---|---|---|---|

| This compound analog | Human Ovarian Cancer Cells | Ovarian Cancer | 0.1 - 0.8 µM | researchgate.net |

| This compound analog | Human Colon Cancer Cells | Colon Cancer | 0.2 - 0.6 µM | researchgate.net |

| Neoantimycin analog | PC-9 | Lung Cancer | Potent Cytotoxicity | researchgate.net |

| Neoantimycin analog | PC-9/GR | Drug-Resistant Lung Cancer | Potent Cytotoxicity | researchgate.net |

| Neoantimycin analog | Drug-Resistant Colon Cancer Cells | Colon Cancer | Excellent Cytotoxicity | frontiersin.org |

| Neoantimycin analog | Drug-Resistant Gastric Cancer Cells | Gastric Cancer | Excellent Cytotoxicity | frontiersin.org |

Immunomodulatory Properties

The immunomodulatory properties of this compound are an emerging area of research. While direct and extensive studies on this compound's specific effects on various immune cells and cytokine profiles are not widely available, the broader class of compounds that modulate cellular stress responses, a mechanism related to this compound's activity, are known to influence immune function. nih.gov Statins, for example, which inhibit the mevalonate (B85504) pathway, have been shown to reduce inflammation by affecting immune cell activation, migration, and cytokine production. nih.gov These effects are mediated through the inhibition of downstream metabolites essential for the function of GTPases like RhoA, Rac, and Ras, which are crucial for various immune responses. nih.gov

Cytokines are key modulators of inflammation and are produced by immune cells like T cells, B cells, and dendritic cells in response to pathogens. mdpi.comclevelandclinic.org Pro-inflammatory cytokines, such as IL-1, IL-6, and TNF-α, are crucial for coordinating cell-mediated immune responses. thermofisher.com Some natural compounds have been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines while promoting anti-inflammatory ones. nih.gov Given this compound's role as a GRP78 down-regulator, a protein involved in cellular stress responses that can influence immune signaling, it is plausible that it possesses immunomodulatory activities, though this requires more direct investigation.

Antimicrobial Activity Profile

This compound has been noted for its antimicrobial properties, particularly its antifungal activity. pdfdrive.to As a member of the neoantimycin family, which itself is related to the antimycin antibiotics, this is an expected characteristic. While detailed reports on the broad-spectrum antibacterial activity of this compound are limited, related natural products often exhibit activity against various pathogens. mdpi.comijarbs.combiomedpharmajournal.org

Antiviral Effects Related to Host Factor Modulation

This compound's antiviral potential is linked to its ability to modulate host factors, a strategy that offers broad-spectrum activity against various viruses. researchgate.net By down-regulating the molecular chaperone GRP78, this compound interferes with a host protein that can be exploited by viruses for their replication and survival. researchgate.netfrontiersin.org Targeting host factors like GRP78 can be an effective antiviral approach, as it may be less prone to the development of viral resistance compared to drugs that target viral proteins directly.

The inhibition of host factors is a recognized antiviral strategy. mdpi.complos.org For example, some flavonoids and other natural compounds exert their antiviral effects by interfering with host cell processes required for viral replication or by modulating the host immune response. mdpi.com Similarly, compounds that inhibit the eukaryotic translation initiation factor 4A (eIF4A) have shown broad-spectrum antiviral activity by blocking viral protein synthesis. researchgate.net this compound's mechanism of down-regulating GRP78 aligns with this host-oriented antiviral strategy, suggesting its potential against a range of viruses that depend on this chaperone for their life cycle.

Selective Cytotoxicity in Drug-Resistant Cell Lines

A significant aspect of this compound's pharmacological profile is its cytotoxicity against drug-resistant cancer cell lines. frontiersin.org This activity is particularly relevant in the context of multidrug resistance (MDR), a major obstacle in cancer chemotherapy often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.commdpi.comwikipedia.org this compound and its analogs have demonstrated the ability to inhibit the growth of cancer cells that are resistant to conventional chemotherapeutic agents. frontiersin.org

The mechanism behind this selective cytotoxicity is linked to the compound's ability to down-regulate GRP78, a protein that contributes to chemotherapy resistance. researchgate.netfrontiersin.org Furthermore, neoantimycins have been identified as potent inhibitors of K-Ras plasma membrane localization, which can block its oncogenic activity and may be a promising strategy for treating drug-resistant cancers associated with P-gp-mediated drug efflux. frontiersin.org Studies have shown that some neoantimycins exhibit significant cytotoxicity toward cell lines that overexpress P-gp. frontiersin.org This suggests that this compound could be effective in overcoming certain mechanisms of drug resistance in cancer cells.

In Vivo Efficacy Studies in Non-Human Preclinical Models

In vivo studies in preclinical models are crucial for evaluating the therapeutic potential of new compounds. While specific in vivo efficacy data for this compound itself is not extensively detailed in the provided search results, the general class of GRP78 inhibitors has been investigated in animal models of cancer. sci-hub.seresearchgate.net For instance, targeting GRP78 has shown promise in preclinical models by enhancing the efficacy of standard chemotherapies in pancreatic ductal adenocarcinoma and sensitizing glioma cells to treatment.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to assess the antitumor activity of new agents. researchgate.netnih.govwellbeingintlstudiesrepository.org The efficacy in these models is often measured by tumor growth inhibition or delay. researchgate.netnih.gov For example, studies with other anticancer agents in xenograft models have demonstrated significant tumor growth arrest and induction of apoptosis. uantwerpen.be Given the potent in vitro activity of this compound, particularly its ability to down-regulate GRP78 and induce cell death, it is a strong candidate for further in vivo evaluation in such preclinical cancer models. researchgate.netfrontiersin.org The successful translation from in vitro to in vivo efficacy would be a critical step in the development of this compound as a potential therapeutic agent.

Efficacy in Xenograft Models

A thorough review of published scientific literature reveals a lack of detailed public data regarding the efficacy of this compound in xenograft models. While its mechanism of action as a GRP78 down-regulator suggests potential for anti-tumor activity, specific studies detailing tumor growth inhibition, survival analysis, or other efficacy endpoints in animal xenograft models have not been identified in publicly accessible research. The initial discovery paper on this compound focused on its isolation, structural characterization, and its in vitro effects on human fibrosarcoma HT1080 cells, but did not include in vivo xenograft data. nih.gov

Pharmacodynamic Evaluation in Animal Systems

There is a notable absence of specific pharmacodynamic studies for this compound in the available scientific literature. Pharmacodynamic evaluations are crucial for understanding the biochemical and physiological effects of a drug on a living organism and for establishing a dose-response relationship. For this compound, this would involve assessing the extent of GRP78 down-regulation in tumor and normal tissues in animal models at various dose levels and correlating this with any observed anti-tumor effects. However, such detailed in vivo pharmacodynamic data for this compound has not been publicly reported.

The primary reported activity of this compound is the inhibition of GRP78 expression in human fibrosarcoma HT1080 cells when induced by 2-deoxyglucose. nih.gov This effect was associated with significant cell death under these stressed conditions, while no cytotoxicity was observed under normal nutrient conditions. nih.gov

Table 1: In Vitro Activity of this compound

| Cell Line | Condition | Biological Effect |

|---|---|---|

| Human fibrosarcoma HT1080 | 2-deoxyglucose induced stress | Inhibition of GRP78 expression |

| Human fibrosarcoma HT1080 | 2-deoxyglucose induced stress | Global cell death |

| Human fibrosarcoma HT1080 | Normal nutrient conditions | No cytotoxicity |

Data derived from Umeda, Y., et al. (2005). nih.gov

Structure Activity Relationship Sar Studies of Prunustatin a and Analogues

Design and Synthesis of Structural Analogues and Derivatives

The chemical synthesis of Prunustatin A and its derivatives is a complex undertaking that has been approached through various strategic routes. A primary challenge lies in the stereoselective construction of the 15-membered tetralactone core. scholaris.canii.ac.jp

A convergent total synthesis approach has been successfully employed, involving the assembly of two major fragments followed by a macrolactonization step to form the large ring. scholaris.canih.gov To achieve the ester linkages within the macrocycle, including the crucial ring-closing step, chemists have utilized methods like the Shiina macrolactonization, which employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA). This method is effective in minimizing undesired side reactions, such as Thorpe-Ingold accelerated transesterification. scholaris.canih.gov Another described total synthesis achieves the 15-membered ring through an intramolecular transesterification of a β-ketoester alcohol, catalyzed by anhydrous copper sulfate (B86663). nii.ac.jp

The design of analogues has focused on several key areas:

Macrocycle Simplification: A major effort in analogue design has been the replacement of the complex tetralactone macrocycle with simpler, more synthetically accessible hydrophobic groups. scholaris.ca

Aromatic Headgroup Modification: The 3-formamidosalicylate "headgroup" has been another site for modification to probe its importance for activity. scholaris.ca

Fragment Condensation: Unified synthetic strategies have been developed that allow for the construction of not only this compound but also structurally related natural products like (+)-SW-163A. These methods often rely on a [1+1+1+1] fragment condensation approach. acs.org Key stereocenters have been installed using techniques such as Sharpless asymmetric dihydroxylation. acs.orgresearchgate.net

In one medicinal chemistry campaign, over 40 analogues were prepared to systematically explore the structure-activity relationships. scholaris.ca These synthetic strategies provide a platform for generating a diverse range of structural analogues, enabling a thorough investigation of how specific modifications impact biological function. nih.govdntb.gov.uanih.gov

Correlating Structural Modifications with Biological Activity

Systematic modifications of the this compound scaffold have revealed critical insights into which molecular regions are essential for its biological effects.

The 15-membered macrocycle is fundamentally important for activity. In studies where the entire macrocyclic ring was replaced with simple amine-containing structures, a complete loss of antitumor activity was observed. scholaris.ca However, not all complex macrocycles are equal. The natural product JBIR-04, a congener of this compound, exhibits significantly reduced activity in inhibiting GRP78 expression. researchgate.net

While the entire macrocycle is crucial, simplifying it while retaining certain features has yielded promising results. Researchers found that replacing the complex macrocycle with simpler structures containing a threonine or serine unit appended with long hydrophobic chains could produce potent analogues. These simplified compounds exhibited low micromolar activity (IC50: 0.4-0.8µM) against certain leukemia cell lines. scholaris.ca

Modifications to the 3-formamidosalicylate aromatic headgroup were generally not well-tolerated, suggesting it is a critical component for biological recognition. scholaris.ca SAR studies on the related neoantimycin (B15521) family of compounds reinforce this, indicating that the N-formyl group on the benzene (B151609) ring contributes significantly to antiproliferative activity. frontiersin.org These studies also highlighted the importance of a hydroxyl group at the C-1 position and a longer alkyl chain at the C-32 position (an analogous location on the macrocycle) for enhancing the anticancer effect. frontiersin.org

Table 1: Biological Activity of Selected this compound Analogues This table is interactive. Users can sort data by clicking on column headers.

| Analogue/Modification | Target/Cell Line | Biological Activity (IC50) | Key Finding | Reference |

|---|---|---|---|---|

| (+)-Prunustatin A | HT1080 Fibrosarcoma (glucose-deprived) | 11.5 nM | Potent GRP78 downregulator. | acs.org |

| Replacement of macrocycle with simple amines | TEX and HL60 leukemia cells | Inactive | Macrocycle is essential for activity. | scholaris.ca |

| Simplified analogue with threonine and hydrophobic chain | TEX and HL60 leukemia cells | 0.4 - 0.8 µM | A simplified scaffold can retain potency. | scholaris.ca |

| JBIR-04 | HT1080 Fibrosarcoma | ~200x less active than this compound | Subtle structural/stereo-chemical changes drastically reduce activity. | acs.orgresearchgate.net |

| SW-163 A / B | K562 and KB cells | No cytotoxicity | Analogue shows different activity profile. | researchgate.netfrontiersin.org |

Influence of Absolute Stereochemistry on Potency and Selectivity

The specific three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical determinant of this compound's biological activity. nih.govnih.govijpsjournal.com Even minor changes to the stereochemistry can lead to a dramatic loss of potency, highlighting the highly specific nature of its interaction with its biological target. acs.org

A compelling demonstration of this principle comes from the comparative synthesis of (+)-Prunustatin A and a diastereoisomer of JBIR-04. acs.org JBIR-04 is a naturally occurring compound with the same planar structure as this compound. During a total synthesis campaign, researchers prepared a diastereoisomer of JBIR-04 that differed from natural (+)-Prunustatin A. Spectroscopic analysis confirmed that this synthetic molecule did not match the natural JBIR-04, proving that natural JBIR-04 has a different absolute stereochemistry than (+)-Prunustatin A. acs.orgresearchgate.net This stereochemical difference is believed to be the reason why JBIR-04's GRP78-downregulatory effects are approximately 200 times lower than those of (+)-Prunustatin A. acs.org

Further evidence comes from studies on the broader neoantimycin family. frontiersin.org It has been observed that congeners like JBIR-04 and JBIR-05, which possess a negative optical rotation, are active inhibitors of GRP78 expression. In contrast, another structurally similar neoantimycin with a positive optical rotation was found to be devoid of cytotoxic activity. researchgate.netfrontiersin.org This strong correlation between stereochemistry and activity suggests that the precise spatial orientation of the macrocycle and its substituents is essential for proper binding and induction of a biological response. researchgate.netfrontiersin.org

Table 2: Impact of Stereochemistry on GRP78 Inhibition This table is interactive. Users can sort data by clicking on column headers.

| Compound | Key Stereochemical/Structural Feature | Relative GRP78 Inhibition Potency | Implication | Reference |

|---|---|---|---|---|

| (+)-Prunustatin A | Natural (2R, 4S, 6S, 7R, 9S, 29S) absolute stereochemistry. researchgate.net | High | The natural stereoconfiguration is optimal for activity. | acs.org |

| JBIR-04 | Different absolute stereochemistry from (+)-Prunustatin A. acs.org | ~200-fold lower than (+)-Prunustatin A. | A change in stereochemistry drastically reduces potency. | acs.orgresearchgate.net |

| JBIR-04 Diastereoisomer | Synthesized with (+)-Prunustatin A macrocycle amine. | Not reported, but distinct from natural JBIR-04. | Confirms that natural JBIR-04 has a non-identical stereostructure to this compound. | acs.org |

| Neoantimycins (Negative Optical Rotation) | e.g., JBIR-04, JBIR-05. | Active | Suggests a specific class of stereoisomers is active. | researchgate.netfrontiersin.org |

| Neoantimycin (Positive Optical Rotation) | e.g., NAT-D(5). | Inactive | Suggests the enantiomeric or diastereomeric form is inactive. | researchgate.netfrontiersin.org |

Identification of Essential Pharmacophores and Activity-Conferring Moieties

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal interaction with a biological target. mdpi.comdrugdesign.org For this compound and its relatives, research has identified several key moieties that constitute its pharmacophore.

The most consistently identified pharmacophoric element is the 3-formamidosalicylate (3-FAS) moiety . frontiersin.org This aromatic "headgroup" is critical for activity, as modifications in this region are poorly tolerated. scholaris.ca The 3-FAS moiety has been verified as a potent pharmacophore responsible for the inhibition of the oncoprotein K-Ras. researchgate.netnih.gov

The 15-membered tetralactone macrocycle itself is another essential component. Its role appears to be to correctly orient the other functional groups, acting as a conformational scaffold. This is evidenced by the complete loss of activity when the macrocycle is replaced by simple acyclic linkers. scholaris.ca

Within the broader family of related neoantimycins, specific functional groups have been identified as crucial for enhancing anticancer effects:

A hydroxyl group at C-1: This feature is thought to contribute significantly to the molecule's antiproliferative effects. frontiersin.org

The N-formyl group: Located on the 3-FAS moiety, this group plays a key role in the compound's activity. frontiersin.org

A long alkyl side chain: A longer isobutyl group at the C-9 position (or equivalent) of the macrocycle was found to enhance anticancer activity, suggesting the importance of this hydrophobic interaction. frontiersin.org

In simplified analogues that lack the full macrocycle, a threonine or serine unit was found to be a necessary component for retaining activity, indicating its role in interacting with the biological target. scholaris.ca

Table 3: Essential Pharmacophoric Features of this compound and Related Compounds This table is interactive. Users can sort data by clicking on column headers.

| Pharmacophore / Moiety | Location | Importance for Activity | Reference |

|---|---|---|---|

| 3-Formamidosalicylate (3-FAS) | Aromatic "headgroup" | Critical for activity; potent pharmacophore for K-Ras inhibition. Modifications are poorly tolerated. | scholaris.caresearchgate.netfrontiersin.org |

| 15-Membered Tetralactone Ring | Core Scaffold | Essential for maintaining the active conformation; replacement leads to inactivity. | scholaris.ca |

| N-formyl group | On 3-FAS moiety | Plays a key role in enhancing anticancer effect. | frontiersin.org |

| C-1 Hydroxyl Group | On macrocycle | Contributes remarkably to antiproliferation. | frontiersin.org |

| C-9 Alkyl Group | On macrocycle | A longer hydrophobic chain (isobutyl) enhances activity. | frontiersin.org |

| Threonine/Serine Unit | In simplified analogues | Essential for activity in simplified, non-macrocyclic structures. | scholaris.ca |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to formalize the connection between the chemical structure of a compound and its biological activity. meilerlab.orgtoxstrategies.com These methods use statistical techniques to build mathematical models that can predict the activity of novel, untested compounds. nih.govqsartoolbox.org The general process involves generating numerical descriptors for a series of molecules that capture their physicochemical properties (e.g., electronic, steric, and hydrophobic characteristics). These descriptors are then correlated with experimentally measured biological activity using methods like multiple linear regression (MLR) or more advanced machine learning algorithms such as artificial neural networks (ANN) and support vector machines (SVM). nih.gov

While extensive SAR studies have been conducted on this compound and its analogues through chemical synthesis and biological testing, the application of specific QSAR modeling to this class of compounds is not extensively detailed in the scientific literature. The development of a robust QSAR model for this compound analogues could accelerate the discovery of new, potent compounds. publish.csiro.au Such a model would allow researchers to:

Predict the GRP78 inhibitory activity of designed but not-yet-synthesized analogues.

Identify the most statistically significant structural properties that influence potency.

Prioritize synthetic efforts on compounds with the highest predicted activity, optimizing resources.

Given the clear importance of 3D structure and stereochemistry for this compound's activity, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would likely be necessary to build a predictive model. These techniques can account for the spatial arrangement of molecular fields and are well-suited for complex, conformationally constrained molecules like this compound.

Future Perspectives and Research Directions

Advances in Sustainable Production and Scalability

The limited availability of Prunustatin A from its natural source, Streptomyces violaceoniger, has historically hindered extensive preclinical and clinical evaluation. acs.org Overcoming this supply issue is paramount for future research and therapeutic development. Current efforts are focused on both improving natural production methods and developing scalable synthetic routes.

One promising avenue is the metabolic engineering of actinomycetes. Researchers have successfully created genome-reduced "chassis" hosts by disrupting endogenous biosynthetic gene clusters in strains like Streptomyces albus S4. publish.csiro.au These engineered organisms can then be used as platforms for the heterologous production of targeted natural products, including this compound, potentially leading to significantly higher yields than from the native producer. publish.csiro.au Industrial fermentation, which utilizes large-scale fermenters and controlled conditions, offers a pathway to scalable and efficient production once a high-yielding strain is developed. keclon.com This approach also aligns with principles of sustainable production by minimizing waste and energy consumption in a controlled environment. keclon.com

Concurrently, significant progress in the total synthesis of this compound provides a crucial alternative for generating the compound and its analogues. acs.orgresearchgate.net Various elegant total syntheses have been devised, employing strategies such as fragment condensation, macrolactonization, and organotrifluoroborate-mediated reactions. acs.orgresearchgate.netorcid.org These synthetic pathways are not only vital for increasing the supply of this compound but are also essential for creating structurally modified analogues needed for structure-activity relationship (SAR) studies and the development of chemical probes. acs.orgorcid.org While the initial goal of total synthesis is often to simply create the molecule, these established routes provide a foundation for developing more efficient and environmentally benign processes suitable for large-scale manufacturing. omu.ac.jp

Exploration of Novel Biological Targets and Therapeutic Applications

The primary established biological activity of this compound is the downregulation of the 78 kDa glucose-regulated protein (GRP78), a molecular chaperone in the endoplasmic reticulum. researchgate.netusbio.netfrontiersin.org This mechanism is of considerable therapeutic interest because elevated GRP78 expression is linked to chemotherapy resistance in cancer cells. acs.orgfrontiersin.orgnih.gov By selectively inducing apoptosis in stressed, glucose-deprived cancer cells, such as those found in hypoxic solid tumors, this compound presents a potential strategy for treating drug-resistant cancers while sparing healthy tissue. acs.orgnih.gov

Beyond its role as a GRP78 down-regulator, research into the broader neoantimycin (B15521) class of compounds, to which this compound belongs, suggests additional biological targets. frontiersin.org Notably, these compounds have been identified as potent inhibitors of GTPase K-Ras plasma membrane (PM) localization. frontiersin.org Since inhibiting Ras PM localization can block its oncogenic activity, this represents a significant and distinct therapeutic target for cancers driven by K-Ras mutations. frontiersin.org

The therapeutic potential of this compound and its analogues may also extend beyond oncology. The inhibition of GRP78 could be beneficial in sensitizing drug-resistant bacteria to existing antibiotics and may also prove useful in counteracting certain lethal viral infections. acs.org Furthermore, in-house screening of the closely related compound neoantimycin has shown potent nematocidal activity, suggesting a potential application in anti-parasitic therapies that could be explored for this compound. usbio.net

Rational Design and Synthesis of Potent and Selective Modulators

The development of new this compound-based therapeutics hinges on the rational design and synthesis of analogues with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are crucial in this endeavor. Research on related neoantimycins has provided initial insights, indicating that specific structural features, such as the C1-hydroxyl, C9-isobutyl, and N-formyl groups, contribute significantly to the molecule's antiproliferative activity. frontiersin.org

Stereochemistry has also been identified as a critical factor for biological function. frontiersin.org For instance, the compounds JBIR-04 and JBIR-05, which are structurally similar to this compound, inhibit GRP78 expression, whereas other diastereoisomers are inactive. frontiersin.org This highlights the importance of precise stereochemical control during synthesis to achieve the desired biological effect. acs.orgresearchgate.netfrontiersin.org

The total synthesis routes developed for this compound are instrumental in enabling the rational design of modulators. acs.orgorcid.org These synthetic platforms allow chemists to systematically modify different parts of the molecule—the macrocyclic core, the side chains, and the amide substituent—to explore the SAR and optimize for specific therapeutic goals. researchgate.netorcid.org For example, modifying the scaffold could lead to analogues with increased antimicrobial activity or enhanced selectivity for GRP78 over other proteins, thereby creating more potent and safer drug candidates. orcid.orgresearchgate.net

Integration of Computational Chemistry and Artificial Intelligence in Drug Discovery

The discovery and optimization of complex natural products like this compound can be significantly accelerated by integrating computational chemistry and artificial intelligence (AI). steeronresearch.comyoutube.com These technologies are transforming drug discovery by enabling researchers to simulate and analyze molecular interactions, predict properties, and identify promising drug candidates more efficiently than through traditional laboratory experiments alone. steeronresearch.comresearchgate.net

In the context of this compound, computational methods can be applied at multiple stages. Molecular modeling and dynamics simulations can provide atomic-level insights into how this compound binds to its target, GRP78, and other potential targets like K-Ras. steeronresearch.comyoutube.com This understanding can guide the rational design of more potent and selective modulators. researchgate.netresearchgate.net Virtual screening, powered by machine learning algorithms, can be used to computationally test large libraries of virtual this compound analogues for their predicted binding affinity and pharmacokinetic properties (ADMET), helping to prioritize the most promising candidates for synthesis and laboratory testing. steeronresearch.comnih.gov

Furthermore, AI and metabolic engineering are being combined to enhance the production of natural products from their microbial sources. publish.csiro.au AI can analyze complex biological data to identify genetic modifications that could lead to the overproduction of this compound in its native or a heterologous host. publish.csiro.au By streamlining both the discovery of new analogues and the optimization of their production, computational approaches are poised to play a crucial role in the future development of this compound-based therapies. nih.gov

Development of Chemical Biology Tools and Probes

To further unravel the complex biology of this compound and identify new molecular targets, researchers require sophisticated chemical biology tools. icr.ac.ukrsc.org These tools are often modified versions of the parent molecule, designed to interact with and report on biological systems. sigmaaldrich.comnih.gov

A key development in this area is the creation of molecular probes based on the this compound scaffold. acs.orgsigmaaldrich.com For example, a synthetic route to this compound can be adapted to create biotinylated analogues. acs.org Such a "probe" molecule retains its biological activity but carries a biotin (B1667282) tag. After the probe binds to its cellular targets, the biotin tag can be used to isolate the probe-protein complexes via affinity chromatography, allowing for the identification of previously unknown binding partners and biological targets. acs.org

These chemical probes are invaluable for target validation and understanding the mechanism of action in a cellular context. icr.ac.ukchemicalprobes.org By attaching fluorescent dyes or bioorthogonal handles, researchers can visualize the subcellular localization of this compound or track its engagement with target proteins in living cells. sigmaaldrich.comnih.gov The development of a robust toolkit of this compound-based probes will be essential for exploring its full therapeutic potential and elucidating the intricate cellular pathways it modulates. rsc.org

Q & A

Q. What spectroscopic and crystallographic methods are used to determine the absolute configuration of Prunustatin A?

this compound's stereochemistry is confirmed via total synthesis and comparison of synthetic intermediates with natural samples using NMR (e.g., δ 7.74–7.16 for aromatic protons) and X-ray crystallography. Sharpless asymmetric dihydroxylation is critical for establishing stereocenters like C(2) in synthetic routes .

Q. How is this compound synthesized, and what key reactions are involved?

Total synthesis employs a [1+1+1+1]-fragment condensation strategy, with macrocyclic lactonization at O(4) and C(5). Key steps include Sharpless asymmetric dihydroxylation and stereoselective coupling to assemble the 15-membered ring system. Synthetic yields and purity are validated via HPLC and mass spectrometry .

Q. What in vitro models are used to evaluate this compound’s GRP78-downregulatory activity?

HT1080 human fibrosarcoma cells treated with 2-deoxyglucose (a GRP78 inducer) are standard models. Activity is quantified via Western blotting for GRP78 expression, with IC values compared to analogs like SW-163A and JBIR-04 .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogs?

Discrepancies (e.g., JBIR-04’s lower potency vs. This compound) are analyzed by:

- Structural comparisons : Modifying hydroxyl groups or macrocyclic conformation alters target binding.

- Assay standardization : Ensure consistent cell lines (e.g., HT1080), treatment durations, and GRP78 measurement protocols .

Q. What strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

- Catalyst screening : Asymmetric catalysts (e.g., Jacobsen’s) improve enantiomeric excess in dihydroxylation.

- Protecting group optimization : Temporary silyl ethers prevent undesired lactone hydrolysis.

- Process analytics : In-line FTIR monitors reaction progress to minimize byproducts .

Q. How can the PICOT framework structure a study on this compound’s therapeutic potential in drug-resistant cancers?

- Population (P) : Drug-resistant HT29 colorectal cancer cells.

- Intervention (I) : this compound (1–10 µM) vs. vehicle.

- Comparison (C) : SW-163A or JBIR-04 as negative controls.

- Outcome (O) : Apoptosis (Annexin V/PI assay) and GRP78 expression (qPCR).

- Time (T) : 48–72h treatment .

Methodological and Data Analysis Questions

Q. How should researchers address spectral discrepancies between synthetic and natural this compound?

- NMR alignment : Compare synthetic intermediates’ and shifts with natural isolates in identical solvents (e.g., CDCl).

- Circular dichroism (CD) : Confirm macrocycle conformation matches natural product .

Q. What statistical methods validate this compound’s selective GRP78 inhibition in heterogeneous cell populations?

- Multivariate ANOVA : Accounts for variability in GRP78 expression across cell subpopulations.

- Dose-response modeling : EC calculations using nonlinear regression (e.g., GraphPad Prism) .

Q. How to ensure reproducibility in this compound’s bioactivity assays?

- Strict culture conditions : Use low-passage cells (<P20) and standardized serum lots.

- Blinded analysis : Independent replication of Western blot quantification.

- Data transparency : Publish raw spectral data and cell viability curves in supplementary materials .

Comparative and Mechanistic Questions

Q. How does this compound’s mechanism differ from other GRP78 inhibitors like HA15?

this compound binds GRP78’s ATPase domain, disrupting its chaperone function, while HA15 induces ER stress via proteasomal degradation. Transcriptomic profiling (RNA-seq) identifies distinct downstream pathways (e.g., UPR vs. apoptosis) .

Q. What computational tools predict this compound’s binding affinity to GRP78?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with GRP78’s substrate-binding domain. Free energy calculations (MM-PBSA) validate binding stability .

Research Design and Reporting Standards

Q. How to structure a manuscript on this compound’s synthesis and bioactivity per IUPAC guidelines?

- Results : Tabulate synthetic yields, spectral data, and bioactivity metrics (IC, selectivity indices).

- Discussion : Contrast mechanistic findings with neoantimycin analogs.

- Supporting information : Include NMR/FID files, HPLC chromatograms, and cell viability raw data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.